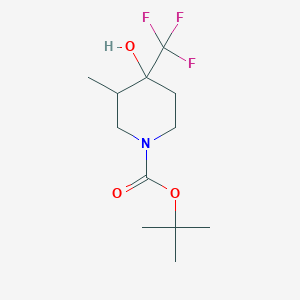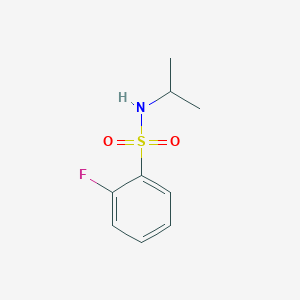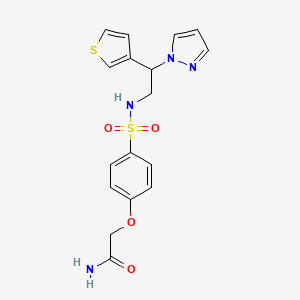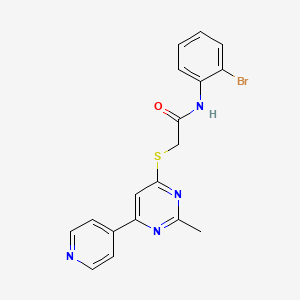![molecular formula C12H16ClNO3S B2906586 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone CAS No. 2411193-61-6](/img/structure/B2906586.png)
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone, also known as CHEMBL238759, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone is complex and not completely understood. It is known to interact with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and the cannabinoid receptor CB1. Its ability to modulate the activity of these targets has been linked to its pharmacological effects, such as reducing inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to reduce pain by inhibiting the activity of PDE4, an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in pain sensation. Additionally, it has been shown to have anti-cancer properties by inhibiting the activity of certain enzymes and receptors that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone in lab experiments include its wide range of pharmacological activities, its ability to interact with multiple targets in the body, and its potential for the development of new drugs for the treatment of various diseases. However, its limitations include the complexity of its mechanism of action, the need for careful control of reaction conditions and purification steps during synthesis, and the potential for off-target effects due to its interaction with multiple targets in the body.
Zukünftige Richtungen
There are many future directions for the study of 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone. One direction is the development of new drugs based on its pharmacological activities, particularly for the treatment of inflammatory diseases, pain, and cancer. Another direction is the further elucidation of its mechanism of action, which could lead to a better understanding of its pharmacological effects and the development of more targeted drugs. Additionally, the study of its potential off-target effects and toxicity could help to identify potential safety concerns and guide the development of safer drugs.
Synthesemethoden
The synthesis of 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone involves the reaction of 2-chloroacetyl chloride with 3-(2-hydroxy-2-thiophen-2-ylethyl)morpholine-4-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a reducing agent to yield the final product. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Its ability to inhibit the activity of certain enzymes and receptors has made it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-7-12(16)14-3-4-17-8-9(14)6-10(15)11-2-1-5-18-11/h1-2,5,9-10,15H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSXOBJZMOILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCl)CC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide](/img/structure/B2906503.png)
![(2Z)-2-[(3,5-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2906506.png)
![N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906507.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2906513.png)


![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2906516.png)





![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)
